2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate
CAS No.:
Cat. No.: VC16938211
Molecular Formula: C14H27N3O4
Molecular Weight: 301.38 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate -](/images/structure/VC16938211.png)
Specification
Molecular Formula | C14H27N3O4 |
---|---|
Molecular Weight | 301.38 g/mol |
IUPAC Name | 2-[(4-methylpiperazin-1-yl)methyl]azepane;oxalic acid |
Standard InChI | InChI=1S/C12H25N3.C2H2O4/c1-14-7-9-15(10-8-14)11-12-5-3-2-4-6-13-12;3-1(4)2(5)6/h12-13H,2-11H2,1H3;(H,3,4)(H,5,6) |
Standard InChI Key | FKWMYMODCPTKKO-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound comprises two primary moieties: a 4-methylpiperazine group and a azepane (hexahydroazepine) ring connected via a methylene (-CH-) bridge. The oxalate ion () serves as a counterion, stabilizing the protonated piperazine nitrogen . Key structural features include:
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Piperazine ring: A six-membered diamine ring with a methyl substituent at the 4-position.
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Azepane ring: A seven-membered saturated amine ring.
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Oxalate: A dicarboxylate ion forming a salt with the cationic piperazine-azepane structure.
The SMILES notation CN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O
confirms this arrangement .
Spectroscopic and Physical Properties
Limited spectroscopic data are available, but commercial sources report the following properties :
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 301.38 g/mol |
Purity | ≥97% |
Appearance | Solid (exact form unspecified) |
Solubility | Not fully characterized |
The oxalate salt likely enhances water solubility compared to the free base, a common trait in pharmaceutical salts .
Synthesis and Optimization
Purification and Yield
Flash chromatography and recrystallization are standard methods for isolating piperazine derivatives . Commercial suppliers report purities ≥97%, though reaction yields remain unspecified .
Physicochemical and Thermodynamic Properties
Thermal Properties
Melting and boiling points are uncharacterized, but piperazine derivatives generally exhibit melting points between 80–150°C . Differential scanning calorimetry (DSC) would be required for precise determination.
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